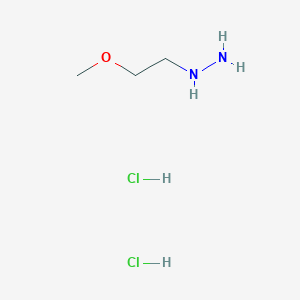

(2-Methoxyethyl)hydrazine dihydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methoxyethylhydrazine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H10N2O.2ClH/c1-6-3-2-5-4;;/h5H,2-4H2,1H3;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCLPGQYDHJOZIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H12Cl2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885330-03-0 | |

| Record name | (2-methoxyethyl)hydrazine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

What are the physical and chemical properties of (2-Methoxyethyl)hydrazine dihydrochloride?

An In-Depth Technical Guide to (2-Methoxyethyl)hydrazine dihydrochloride

Abstract

This compound is a substituted hydrazine salt that serves as a valuable building block in modern organic synthesis and medicinal chemistry. Its dual functionality, comprising a reactive hydrazine moiety and a methoxyethyl group, allows for its incorporation into a diverse range of molecular architectures. This guide provides a comprehensive overview of its core physical and chemical properties, reactivity, synthesis, and key applications. By synthesizing data from established chemical databases and supplier technical sheets, this document aims to equip researchers with the foundational knowledge required for the effective and safe utilization of this reagent in a laboratory setting. Particular emphasis is placed on the causality behind experimental procedures, reflecting a field-proven approach to chemical synthesis and analysis.

Introduction

Hydrazine derivatives are a cornerstone of synthetic chemistry, prized for their nucleophilicity and their ability to form stable nitrogen-nitrogen and nitrogen-carbon bonds. This compound emerges as a specialized reagent within this class. Presented as a stable, solid dihydrochloride salt, it offers improved handling characteristics compared to its volatile free base. The presence of the 2-methoxyethyl substituent imparts distinct solubility and reactivity profiles, making it a unique tool for creating complex molecules, particularly in the development of novel pharmaceutical candidates. Hydrazone linkages, readily formed from this reagent, are of significant interest in drug design due to their prevalence in biologically active compounds.[1][2] This guide will dissect the essential properties and handling protocols for this compound, providing a robust framework for its application in research and development.

Nomenclature and Structural Identifiers

Correctly identifying a chemical reagent is critical for experimental reproducibility and safety. The following table summarizes the key identifiers for this compound.

| Identifier | Value | Source |

| IUPAC Name | 2-methoxyethylhydrazine;dihydrochloride | [3] |

| CAS Number | 885330-03-0 | [3][4] |

| Molecular Formula | C₃H₁₂Cl₂N₂O | [3][4][5] |

| Molecular Weight | 163.04 g/mol | [3][4] |

| Canonical SMILES | COCCNN.Cl.Cl | [3] |

| InChI | InChI=1S/C3H10N2O.2ClH/c1-6-3-2-5-4;;/h5H,2-4H2,1H3;2*1H | [3] |

| InChIKey | JCLPGQYDHJOZIZ-UHFFFAOYSA-N | [3] |

| Parent Compound | (2-Methoxyethyl)hydrazine (CAS: 3044-15-3) | [4][6] |

Physical Properties

The physical state and solubility of a reagent dictate its handling, storage, and application in solvent-based systems. This compound is a solid material, which simplifies weighing and dispensing.

| Property | Value | Source |

| Appearance | Pale Beige to White/Off-White Solid/Powder | [7][8] |

| Solubility | Slightly soluble in Water and Methanol. | [7][8] |

| Calculated LogP | -1.04 | [9] |

| Rotatable Bond Count | 3 | [9] |

| Melting Point | Data not available. For comparison, the parent compound Hydrazine dihydrochloride decomposes at ~200 °C.[10][11] | |

| Storage Conditions | Store in a cool, dry, well-ventilated area. Short term (1-2 weeks) at -4°C; longer term (1-2 years) at -20°C.[12] |

Chemical Properties and Reactivity

The utility of this compound stems from the reactivity of its hydrazine functional group. As a dihydrochloride salt, the hydrazine moiety is protonated, rendering it less reactive and more stable for storage. The free base, which is the active nucleophilic species, can be generated in situ through the addition of a mild base.

Key Reactive Behaviors:

-

Nucleophilicity: The terminal nitrogen of the hydrazine is a potent nucleophile. This is the basis for its most common application: the formation of hydrazones through condensation reactions with aldehydes and ketones.[8] This reaction is fundamental in constructing C=N bonds, which are key components of many biologically active molecules.[1][2]

-

Reducing Agent Potential: Like many hydrazine derivatives, it can act as a reducing agent, although this application is less specific and common than its role as a nucleophile.[8]

-

Basicity: The free base is weakly basic. The dihydrochloride salt will yield an acidic solution in water due to the dissociation of the hydrochloride ions.

-

Incompatibilities: The compound is incompatible with strong oxidizing agents, with which it can react exothermically.[13] Strong bases will deprotonate the salt to liberate the free base, which is less stable.

References

- 1. Buy (2-Methoxyethyl)hydrazine | 3044-15-3 [smolecule.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C3H12Cl2N2O | CID 45791445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [lgcstandards.com]

- 5. scbt.com [scbt.com]

- 6. (2-Methoxyethyl)hydrazine | C3H10N2O | CID 542451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 885330-03-0 [m.chemicalbook.com]

- 8. Buy this compound | 885330-03-0 [smolecule.com]

- 9. Hit2Lead | this compound | CAS# 885330-03-0 | MFCD11858131 | BB-4108243 [hit2lead.com]

- 10. Hydrazine dihydrochloride | 5341-61-7 [chemicalbook.com]

- 11. Page loading... [wap.guidechem.com]

- 12. 885330-03-0|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

(2-Methoxyethyl)hydrazine Dihydrochloride: A Comprehensive Technical Guide for Advanced Synthesis and Drug Discovery

This guide provides an in-depth exploration of (2-Methoxyethyl)hydrazine dihydrochloride, a versatile building block for researchers, scientists, and professionals in drug development. We will delve into its chemical properties, synthesis, and applications, with a focus on providing practical insights and methodologies to empower your research endeavors.

Core Chemical Identity and Properties

This compound is a salt of the substituted hydrazine, (2-Methoxyethyl)hydrazine. The presence of the methoxyethyl group imparts distinct solubility and reactivity characteristics compared to simpler alkyl hydrazines.

| Property | Value | Source |

| CAS Number | 885330-03-0 | [1] |

| Molecular Formula | C₃H₁₂Cl₂N₂O | [1] |

| Molecular Weight | 163.05 g/mol | [2] |

| Canonical SMILES | COCCNN.Cl.Cl | [1] |

| IUPAC Name | 2-methoxyethylhydrazine;dihydrochloride | [1] |

| Synonyms | 1-(2-Methoxyethyl)hydrazine dihydrochloride, N-(2-methoxyethyl)hydrazine dihydrochloride | [1] |

| Predicted pKa | 7.48 ± 0.70 | [3] |

| Form | Solid | [3] |

Synthesis and Mechanism

The synthesis of the parent compound, (2-Methoxyethyl)hydrazine, is typically achieved through a nucleophilic substitution reaction. The subsequent conversion to the dihydrochloride salt is a standard acid-base reaction.

A common synthetic route involves the reaction of hydrazine monohydrate with a 2-methoxyethyl halide, such as 1-bromo-2-methoxyethane.[1] In this SN2 reaction, the highly nucleophilic hydrazine displaces the bromide ion. An excess of hydrazine is often used to minimize the formation of di-substituted products.

The reaction proceeds as follows:

Caption: Synthesis of this compound.

The free base is then treated with two equivalents of hydrochloric acid to yield the stable dihydrochloride salt. This salt form often improves the compound's stability and handling characteristics.

Applications in Drug Discovery and Organic Synthesis

Hydrazine derivatives are fundamental building blocks in medicinal chemistry, primarily for the synthesis of nitrogen-containing heterocycles.[4][5] this compound is particularly valuable for introducing a methoxyethyl side chain, which can modulate a molecule's pharmacokinetic properties, such as solubility and metabolic stability.

Synthesis of Substituted Pyrazoles

A primary application of this reagent is in the synthesis of substituted pyrazoles.[6][7] Pyrazoles are a class of heterocyclic compounds found in numerous approved drugs due to their wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[7][8]

The general synthesis involves a condensation reaction between a 1,3-dicarbonyl compound (or its synthetic equivalent) and a hydrazine.[6] The use of (2-Methoxyethyl)hydrazine introduces the N-(2-methoxyethyl) substituent on the pyrazole ring.

Caption: General workflow for pyrazole synthesis.

Role as a Chemical Probe

Substituted hydrazines are increasingly being recognized for their utility as versatile chemical biology probes.[4][5] Their electron-rich nature allows them to react with various enzymatic cofactors and transient intermediates, making them valuable tools for enzyme profiling and inhibitor discovery.[4][5] The methoxyethyl group can be used to fine-tune the probe's properties for specific biological targets.

Experimental Protocol: Synthesis of a Substituted Pyrazole

The following is a representative, self-validating protocol for the synthesis of a substituted pyrazole using this compound.

Objective: To synthesize 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole.

Materials:

-

This compound

-

2,4-Pentanedione (Acetylacetone)

-

Ethanol

-

Sodium Acetate

-

Dichloromethane

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and sodium acetate (2.2 eq) in ethanol.

-

Addition of Diketone: To the stirred solution, add 2,4-pentanedione (1.05 eq) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: To the residue, add dichloromethane and water. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure 1-(2-methoxyethyl)-3,5-dimethyl-1H-pyrazole.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[9][10]

-

Hazard Statements:

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Handling: Avoid inhalation of dust and contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.

For comprehensive safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.[11][12]

Conclusion

This compound is a valuable and versatile reagent for synthetic chemists, particularly in the field of drug discovery. Its ability to serve as a precursor for a wide range of heterocyclic compounds, most notably pyrazoles, makes it an important tool in the development of new therapeutic agents. Understanding its synthesis, reactivity, and proper handling is crucial for its effective and safe utilization in the laboratory.

References

- 1. (2-methoxyethyl)hydrazine synthesis - chemicalbook [chemicalbook.com]

- 2. smolecule.com [smolecule.com]

- 3. Page loading... [guidechem.com]

- 4. biorxiv.org [biorxiv.org]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review [mdpi.com]

- 7. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 8. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. chemical-label.com [chemical-label.com]

- 10. This compound | C3H12Cl2N2O | CID 45791445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. dcfinechemicals.com [dcfinechemicals.com]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of (2-Methoxyethyl)hydrazine Dihydrochloride

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for (2-Methoxyethyl)hydrazine dihydrochloride. Designed for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of this compound through the principles and practical application of NMR spectroscopy. We will explore the predicted spectral data, the rationale behind the chemical shifts and coupling patterns, and a detailed protocol for sample preparation and data acquisition.

Introduction: The Power of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a compound such as this compound, NMR is essential to confirm its identity, purity, and structural integrity. The dihydrochloride form of this molecule, with its protonated hydrazine moiety, presents specific spectral features that are critical for its characterization.

Predicted NMR Spectral Data for this compound

In the absence of a publicly available experimental spectrum, we can predict the ¹H and ¹³C NMR spectra of this compound based on established principles of chemical shifts and spin-spin coupling. The structure and atom numbering are provided below for reference.

Structure:

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum is anticipated to exhibit four distinct signals. The presence of the two hydrochloride ions results in the protonation of both nitrogen atoms of the hydrazine group. This has a significant deshielding effect on the neighboring protons.

| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-1 (CH₃-O) | ~3.3 | Singlet (s) | - | 3H |

| H-3 (-O-CH₂-) | ~3.8 | Triplet (t) | ~5.0 | 2H |

| H-4 (-CH₂-N) | ~3.4 | Triplet (t) | ~5.0 | 2H |

| H-5, H-6 (-NH₂-NH₃⁺) | Broad | Broad Singlet (br s) | - | 5H |

Predicted ¹³C NMR Spectral Data

The proton-decoupled ¹³C NMR spectrum is expected to show three signals, corresponding to the three unique carbon environments in the molecule.

| Signal Assignment | Chemical Shift (δ, ppm) |

| C-1 (CH₃-O) | ~59 |

| C-3 (-O-CH₂-) | ~68 |

| C-4 (-CH₂-N) | ~45 |

Scientific Rationale and Interpretation

The predicted chemical shifts are based on the influence of adjacent functional groups and the overall electronic environment of the nuclei.

-

¹H NMR Interpretation:

-

H-1 (Methoxy Group): The methyl protons are adjacent to an electronegative oxygen atom, which deshields them, resulting in a chemical shift around 3.3 ppm. As there are no adjacent protons, this signal appears as a singlet.

-

H-3 (Methylene adjacent to Oxygen): These protons are directly attached to a carbon bonded to an oxygen atom, leading to a significant downfield shift to approximately 3.8 ppm. The signal is split into a triplet by the two neighboring protons on C-4 (n+1 rule, 2+1=3), with a typical vicinal coupling constant of about 5.0 Hz.[1]

-

H-4 (Methylene adjacent to Nitrogen): The protons on C-4 are adjacent to the protonated hydrazine group. The strong electron-withdrawing effect of the positively charged nitrogen atoms causes a downfield shift to around 3.4 ppm. This signal appears as a triplet due to coupling with the two protons on C-3.

-

H-5, H-6 (Hydrazine Protons): The protons on the nitrogen atoms are exchangeable and subject to hydrogen bonding with the solvent and chloride counter-ions. This, along with quadrupole broadening from the nitrogen nuclei, typically results in a broad singlet. In a protic solvent like D₂O, these protons would exchange with deuterium, and the signal would disappear.

-

-

¹³C NMR Interpretation:

-

C-1 (Methoxy Carbon): The carbon of the methyl group is bonded to an electronegative oxygen, placing its chemical shift in the typical range for methoxy carbons at approximately 59 ppm.[2]

-

C-3 (Methylene Carbon adjacent to Oxygen): This carbon is also bonded to oxygen, resulting in a downfield shift to around 68 ppm.[3]

-

C-4 (Methylene Carbon adjacent to Nitrogen): The carbon adjacent to the protonated nitrogen is deshielded, though typically to a lesser extent than a carbon adjacent to oxygen, with an expected chemical shift of about 45 ppm.

-

Experimental Protocol for NMR Data Acquisition

To obtain high-quality NMR spectra for this compound, a carefully designed experimental protocol is essential.

Step 1: Sample Preparation

-

Choice of Solvent: Due to the salt nature of the compound and the presence of exchangeable N-H protons, a polar, deuterated solvent is required. Deuterium oxide (D₂O) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable choices. D₂O is advantageous for observing the disappearance of the N-H protons upon exchange, confirming their assignment. DMSO-d₆ is a good alternative as it can often slow down the exchange rate of labile protons, potentially allowing for the observation of their signals.[4][5]

-

Sample Concentration: For a standard ¹H NMR spectrum, a concentration of 5-10 mg of the compound in 0.6-0.7 mL of deuterated solvent is typically sufficient. For ¹³C NMR, which is inherently less sensitive, a higher concentration of 20-50 mg is recommended to obtain a good signal-to-noise ratio in a reasonable time.[1][6]

-

Dissolution and Filtration: The sample should be completely dissolved in the chosen solvent in a small vial. Gentle vortexing or sonication may be used to aid dissolution. To avoid compromising the magnetic field homogeneity, the solution should be free of any particulate matter. If any solids are present, the solution should be filtered through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[6]

-

Internal Standard: For precise chemical shift referencing, an internal standard can be used. For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) is a common choice. For DMSO-d₆, the residual solvent peak can be used as a secondary reference.

Step 2: NMR Instrument Setup and Data Acquisition

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Shimming: The magnetic field homogeneity should be optimized by shimming on the sample to obtain sharp, symmetrical peaks.

-

¹H NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment.

-

Number of Scans: 8 to 16 scans are typically sufficient.

-

Relaxation Delay: A delay of 1-2 seconds between scans.

-

Spectral Width: A spectral width of approximately 12-16 ppm.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment with proton decoupling.

-

Number of Scans: Several hundred to several thousand scans may be necessary depending on the sample concentration.

-

Relaxation Delay: A delay of 2-5 seconds.

-

Spectral Width: A spectral width of approximately 220 ppm.

-

Visualization of Molecular Structure and Experimental Workflow

Molecular Connectivity and J-Coupling

The following diagram illustrates the through-bond connectivity that gives rise to the observed spin-spin coupling in the ¹H NMR spectrum.

Caption: J-coupling relationship in (2-Methoxyethyl)hydrazine.

NMR Data Acquisition Workflow

This diagram outlines the key steps in acquiring the NMR data.

Caption: Workflow for NMR spectral acquisition and analysis.

Conclusion

The structural elucidation of this compound is readily achievable through a detailed analysis of its ¹H and ¹³C NMR spectra. The predicted spectral data, based on fundamental NMR principles, provide a clear roadmap for the identification and characterization of this compound. The dihydrochloride form significantly influences the chemical shifts of protons near the hydrazine moiety, a key feature to be observed. By following the detailed experimental protocol provided, researchers can obtain high-quality NMR data to confirm the structure and purity of their samples, ensuring the integrity of their scientific endeavors.

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. m.youtube.com [m.youtube.com]

- 3. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 4. researchgate.net [researchgate.net]

- 5. m.youtube.com [m.youtube.com]

- 6. scispace.com [scispace.com]

Topic: Key Differences Between (2-Methoxyethyl)hydrazine and its Dihydrochloride Salt

An In-Depth Technical Guide for Researchers

Executive Summary

(2-Methoxyethyl)hydrazine is a valuable substituted hydrazine derivative utilized in various synthetic applications, from pharmaceutical research to materials science. It is commercially available in two primary forms: the free base, a liquid, and its dihydrochloride salt, a solid. The choice between these forms is not arbitrary and has profound implications for experimental design, execution, and safety. This guide provides a detailed technical comparison, elucidating the core differences in their physicochemical properties, stability, solubility, reactivity, and handling protocols. We will explore the causality behind experimental choices, offering field-proven insights to enable researchers, scientists, and drug development professionals to select the optimal reagent form, ensuring reaction efficiency, reproducibility, and safety.

Introduction to (2-Methoxyethyl)hydrazine and Its Forms

Hydrazine derivatives are a cornerstone of modern organic synthesis, prized for their nucleophilicity and role in constructing carbon-nitrogen bonds, most notably in the formation of hydrazones and heterocyclic systems.[1] (2-Methoxyethyl)hydrazine, with its methoxyethyl substituent, offers unique properties that can influence solubility and reactivity compared to simpler alkyl hydrazines.[1] It is supplied either as the neat free base (a liquid) or as a more stable dihydrochloride salt (a solid). Understanding that the salt is merely the protonated, inactive precursor of the reactive free base is fundamental. This guide will dissect the practical consequences of this chemical relationship, moving beyond a simple list of properties to explain why and when each form should be used.

Physicochemical Properties: A Comparative Overview

The most immediate differences between the free base and its dihydrochloride salt are their physical state and molecular weight, which stem directly from the addition of two hydrochloric acid molecules. These primary differences cascade into significant variations in solubility, stability, and handling.

| Property | (2-Methoxyethyl)hydrazine (Free Base) | (2-Methoxyethyl)hydrazine Dihydrochloride | Rationale for Difference |

| IUPAC Name | 2-methoxyethylhydrazine | 2-methoxyethylhydrazine;dihydrochloride[2] | Salt formation with hydrochloric acid. |

| CAS Number | 3044-15-3[3][4] | 885330-03-0[2][5] | Unique identifiers for distinct chemical entities. |

| Molecular Formula | C₃H₁₀N₂O[3] | C₃H₁₂Cl₂N₂O (or C₃H₁₀N₂O·2HCl)[2][6] | Addition of two HCl molecules. |

| Molecular Weight | 90.12 g/mol [1][3] | 163.04 g/mol [2][6] | Mass contribution from two HCl molecules. |

| Physical State | Clear, colorless liquid[1] | Solid (typically a crystalline powder) | Ionic bonding in the salt leads to a stable crystal lattice. |

| Predicted pKa | 7.48 ± 0.70[4] | Not applicable (fully protonated) | The free base has basic nitrogen atoms that can accept protons. |

| Solubility | Soluble in water and organic solvents[1] | High solubility in water; lower in non-polar organic solvents. | The ionic nature of the salt favors polar, protic solvents. |

| Stability | Less stable; susceptible to air oxidation. | Highly stable, crystalline solid; not air-sensitive.[7] | Protonation of the lone pairs on nitrogen prevents oxidation. |

The Core Dichotomy: Stability vs. Reactivity

The central theme governing the choice between the free base and its salt is the trade-off between stability and reactivity. The dihydrochloride salt offers superior stability for storage and handling, while the free base is the required form for chemical reactions.

Diagram: The Acid-Base Equilibrium

The relationship between the two forms is a simple acid-base equilibrium. The salt is on the "safe," unreactive side of the equilibrium, while the free base is the reactive nucleophile.

Caption: Acid-base equilibrium between the free base and its dihydrochloride salt.

Stability and Handling: The Case for the Salt

Hydrazine and its derivatives are known for their potential instability and sensitivity to air.[8][9] The free base form of (2-Methoxyethyl)hydrazine, being a liquid with lone pairs of electrons on its nitrogen atoms, is susceptible to gradual oxidation upon exposure to atmospheric oxygen.[9] This degradation can lead to impurities and affect the stoichiometry of reactions.

The dihydrochloride salt, by contrast, is significantly more stable.[7] The protonation of the nitrogen atoms' lone pairs effectively "protects" them from oxidation, resulting in a solid material with a much longer shelf-life that can be stored at room temperature with minimal precautions. Furthermore, as a crystalline solid, the salt is not volatile and is easier to weigh accurately than a liquid, mitigating risks associated with inhalation and ensuring precise molar calculations.[8][10]

Reactivity and Application: The Necessity of the Free Base

In virtually all synthetic applications, the reactive species is the free base . The nucleophilicity of the hydrazine moiety, essential for reactions like hydrazone formation or Michael additions, depends on the availability of the lone pair of electrons on the terminal nitrogen atom. In the dihydrochloride salt, these lone pairs are engaged in bonding with protons, rendering the molecule non-nucleophilic and unreactive.

Therefore, when a reaction requires (2-Methoxyethyl)hydrazine as a nucleophile, one must either start with the free base or generate it in situ from the salt. The decision hinges on several factors:

-

Reaction Conditions: If the reaction is run in an aqueous or protic solvent, starting with the highly soluble salt and adding a base is often convenient.

-

Solvent Choice: For reactions in aprotic organic solvents (e.g., THF, Dichloromethane), using the liquid free base directly is more straightforward. If only the salt is available, it must be "free-based" in a preliminary step or in situ using an organic base.

-

Stoichiometry Control: The solid salt allows for more precise weighing, which can be critical in sensitive reactions. The free base, being a liquid, is typically measured by volume, which is less precise, or by mass, which can be complicated by its viscosity and potential hygroscopicity.

Experimental Protocols and Workflows

Trustworthy science relies on robust and reproducible protocols. The following section details the standard procedure for liberating the reactive free base from its stable salt form, a critical technique for any researcher using this reagent.

Protocol: In Situ Generation of (2-Methoxyethyl)hydrazine from its Dihydrochloride Salt

This protocol describes the liberation of the free base for immediate use in a subsequent reaction conducted in an organic solvent.

Objective: To quantitatively convert this compound into its free base form using a suitable base for use in a non-aqueous reaction.

Materials:

-

This compound

-

Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

-

Anhydrous organic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

-

Nitrogen or Argon gas supply (for sensitive reactions)

-

Standard laboratory glassware

Methodology:

-

Preparation: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

-

Solvent Addition: Add the desired anhydrous organic solvent (e.g., DCM) to create a slurry.

-

Inert Atmosphere (Optional but Recommended): Purge the flask with an inert gas like nitrogen or argon, especially if the subsequent reaction is sensitive to air or moisture.

-

Base Addition: Slowly add a suitable base. The choice of base is critical:

-

For Organic Solvents (e.g., DCM, THF): Add triethylamine (Et₃N) (2.2-2.5 eq) dropwise at 0 °C or room temperature. Triethylamine is a non-nucleophilic organic base that will form triethylammonium chloride, which is often insoluble in less polar organic solvents and can be removed by filtration.[11]

-

For Protic Solvents or Biphasic Systems: Use an inorganic base like sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) (2.2-2.5 eq). This is typically done in a separate vessel, followed by extraction of the free base into an organic layer.[11][12]

-

-

Reaction: Stir the mixture at room temperature for 30-60 minutes. The formation of a precipitate (the base's hydrochloride salt) is often observed.

-

Isolation/Use:

-

If using an organic base: The resulting mixture, containing the free base in solution and the precipitated salt, can often be used directly in the next step. Alternatively, the solid byproduct (triethylammonium chloride) can be removed by filtration.

-

If using an inorganic base: The free base must be extracted from the aqueous layer using an organic solvent. The combined organic layers are then dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the free base, which should be used promptly.

-

Workflow Diagram: Free-Basing Protocol

This diagram illustrates the decision-making process and steps involved in preparing the free base from its salt.

Caption: Experimental workflow for generating the free base from its salt.

Safety and Hazard Considerations

All hydrazine derivatives must be handled with extreme care due to their toxicity.[13] They are classified as harmful or toxic if swallowed, inhaled, or in contact with skin, and can cause severe skin and eye irritation.[2][3] Long-term exposure to hydrazines is associated with carcinogenic effects.[10]

-

(2-Methoxyethyl)hydrazine (Free Base): GHS hazard statements include H302, H312, H315, H319, H332, and H335, indicating it is harmful if swallowed, in contact with skin, or inhaled, and causes skin, eye, and respiratory irritation.[3]

-

This compound: Carries similar warnings, including H302, H315, H319, and H335.[2][14]

Mandatory Safety Precautions:

-

Engineering Controls: Always handle both forms inside a certified chemical fume hood to prevent inhalation of vapors or dust.[10]

-

Personal Protective Equipment (PPE): Wear nitrile gloves, a lab coat, and chemical splash goggles at all times.[15][16]

-

Storage: Store the free base in a tightly sealed container, preferably under an inert atmosphere. Store the salt in a dry, well-ventilated area away from incompatible materials.[7]

-

Disposal: Dispose of waste according to institutional and local regulations for hazardous chemical waste.

Conclusion: Making an Informed Choice

The selection between (2-Methoxyethyl)hydrazine and its dihydrochloride salt is a critical decision guided by the principles of chemical stability, reactivity, and practical handling.

-

Choose the Dihydrochloride Salt for:

-

Long-term storage and improved shelf-life.

-

Enhanced safety and ease of handling (solid vs. liquid).

-

High-precision reactions where accurate weighing is paramount.

-

Reactions in aqueous media where the salt can be dissolved and then neutralized.

-

-

Choose the Free Base for:

-

Direct use in non-aqueous, aprotic solvents where the addition of a base and subsequent salt filtration is undesirable.

-

Convenience in high-throughput applications where a preliminary free-basing step is inefficient.

-

By understanding the fundamental chemical differences and their practical implications as detailed in this guide, researchers can optimize their synthetic strategies, improve experimental outcomes, and ensure a safer laboratory environment.

References

- 1. Buy (2-Methoxyethyl)hydrazine | 3044-15-3 [smolecule.com]

- 2. This compound | C3H12Cl2N2O | CID 45791445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2-Methoxyethyl)hydrazine | C3H10N2O | CID 542451 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Page loading... [guidechem.com]

- 5. This compound | 885330-03-0 [m.chemicalbook.com]

- 6. scbt.com [scbt.com]

- 7. Hydrazine sulfate - Sciencemadness Wiki [sciencemadness.org]

- 8. apps.dtic.mil [apps.dtic.mil]

- 9. arxada.com [arxada.com]

- 10. ehs.unm.edu [ehs.unm.edu]

- 11. glasp.co [glasp.co]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. chemical-label.com [chemical-label.com]

- 15. 885330-03-0|this compound|this compound|-范德生物科技公司 [bio-fount.com]

- 16. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to (2-Methoxyethyl)hydrazine Dihydrochloride for Advanced Research Applications

Executive Summary: (2-Methoxyethyl)hydrazine dihydrochloride is a specialized chemical reagent that serves as a crucial building block in modern organic synthesis and medicinal chemistry. Its unique structure, featuring a hydrazine moiety masked for stability as a dihydrochloride salt and a methoxyethyl group, offers chemists a versatile tool for constructing complex molecular architectures. This guide provides an in-depth analysis of its chemical identity, synthesis, reactivity, and applications, with a focus on its utility for researchers, scientists, and drug development professionals. It outlines key experimental considerations and safety protocols to ensure its effective and safe implementation in the laboratory.

Chemical Identity and Physicochemical Properties

This compound is an organic salt valued for its stability and utility as a synthetic intermediate. The dihydrochloride form enhances the compound's shelf-life and handling characteristics compared to its free base, which, like many simple hydrazines, can be more reactive and less stable[1][2].

IUPAC Name: 2-methoxyethylhydrazine;dihydrochloride[3][4][5]

CAS Number: 885330-03-0[3][5][6][7]

Common Synonyms:

The core physical and chemical properties of this reagent are summarized below, providing essential data for experimental design and laboratory handling.

| Property | Value | Source(s) |

| Molecular Formula | C₃H₁₂Cl₂N₂O | [4][5][6] |

| Molecular Weight | 163.04 g/mol | [3][4][5][6] |

| Appearance | White to pale beige solid | [4] |

| Melting Point | 116 - 119°C | |

| Solubility | Slightly soluble in water and methanol | |

| Storage Conditions | Hygroscopic, store at -20°C under an inert atmosphere |

Synthesis and Mechanistic Rationale

The synthesis of this compound is typically achieved through a multi-step process that leverages fundamental principles of organic chemistry. The chosen pathway is designed to control the reactivity of the hydrazine nucleophile and isolate the final product as a stable, crystalline salt.

A common synthetic approach involves the nucleophilic substitution of a suitable 2-methoxyethyl electrophile with a hydrazine source, followed by acidification.

Causality Behind Experimental Choices:

-

Choice of Hydrazine Source: Hydrazine hydrate is often used as it is a readily available and effective nucleophile[4]. However, its high reactivity can lead to undesired side reactions, such as the formation of bis-alkylated products[8]. In some syntheses, a protected form of hydrazine may be employed to ensure mono-alkylation, although this adds extra protection/deprotection steps.

-

Reaction Control: The reaction between the alkyl halide and hydrazine is typically performed under controlled temperature conditions to manage the exothermicity and minimize side-product formation.

-

Formation of the Dihydrochloride Salt: The conversion of the oily or unstable free base to its dihydrochloride salt is a critical final step. Adding hydrochloric acid protonates both nitrogen atoms of the hydrazine moiety, forming a stable, crystalline solid that is easier to handle, purify, and store[2][9]. This process also facilitates product isolation, as the salt often precipitates from the reaction medium.

Chemical Reactivity and Applications in Drug Discovery

The synthetic utility of this compound stems from the reactivity of the hydrazine functional group, which serves as a potent nucleophile and a precursor to various important chemical structures.

3.1. Role as a Nucleophilic Building Block

The primary application of this reagent is in the formation of hydrazones through condensation reactions with aldehydes and ketones[4]. This reaction is a cornerstone of medicinal chemistry for several reasons:

-

Bioisosteric Replacement: The hydrazone linkage is often used as a bioisostere for other functional groups, enabling the fine-tuning of a drug candidate's pharmacokinetic and pharmacodynamic properties.

-

Scaffold for Bioactive Compounds: Hydrazides and hydrazones are prevalent motifs in a wide array of therapeutic agents, exhibiting activities including antimicrobial, anticonvulsant, anti-inflammatory, and antitumor properties[10][11].

-

Covalent Targeting: The nucleophilic nature of hydrazines allows them to be used as "warheads" in chemical biology probes and covalent inhibitors designed to target enzymes with electrophilic cofactors or active site residues[12].

3.2. Applications in Medicinal Chemistry

Hydrazine derivatives are critical precursors in the synthesis of a wide range of pharmaceuticals[1]. The (2-methoxyethyl) substituent can impart specific properties to the final molecule, such as increased solubility or altered metabolic stability. Researchers in drug development utilize this reagent to:

-

Synthesize Heterocycles: Hydrazines are key starting materials for building various nitrogen-containing heterocyclic rings like pyrazoles and triazoles, which are common in drug molecules[11].

-

Develop Prodrugs: The hydrazone linkage can be designed to be stable at physiological pH but cleavable under specific conditions (e.g., the acidic microenvironment of a tumor), making it useful for targeted drug delivery.

Experimental Protocol: Representative Synthesis of a Hydrazone

This protocol provides a self-validating, step-by-step methodology for a standard condensation reaction to form a hydrazone.

Objective: To synthesize N-benzylidene-1-(2-methoxyethyl)hydrazine from benzaldehyde and this compound.

Materials:

-

This compound

-

Benzaldehyde

-

Ethanol (Reagent Grade)

-

Triethylamine (Et₃N)

-

Ethyl Acetate

-

Saturated Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Magnesium Sulfate (MgSO₄)

Protocol Workflow:

Step-by-Step Procedure:

-

Reaction Setup:

-

To a round-bottom flask, add this compound (1.0 eq).

-

Add ethanol (approx. 0.2 M concentration) and stir until the solid is suspended.

-

Rationale: Ethanol is a common protic solvent that facilitates the dissolution of reactants and intermediates.

-

Add triethylamine (2.2 eq) dropwise to the suspension. Stir for 15-20 minutes at room temperature.

-

Rationale: A base is required to deprotonate the hydrazine dihydrochloride, liberating the neutral, nucleophilic free base which is necessary for the reaction to proceed. Two equivalents are needed to neutralize both HCl molecules.

-

-

Addition of Electrophile:

-

Add benzaldehyde (1.0 eq) to the flask.

-

Allow the reaction to stir at room temperature. Monitor its progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 1-4 hours).

-

Rationale: The condensation reaction is usually efficient at room temperature. TLC provides a simple, qualitative method to determine the reaction's endpoint.

-

-

Aqueous Workup:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove most of the ethanol.

-

Redissolve the residue in ethyl acetate and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities) and brine (to remove excess water).

-

Rationale: This standard liquid-liquid extraction procedure removes inorganic salts and water-soluble impurities from the desired organic product.

-

-

Purification and Isolation:

-

Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate in vacuo to yield the crude hydrazone.

-

If necessary, purify the product further using column chromatography on silica gel.

-

-

Characterization:

-

Confirm the identity and purity of the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

-

Safety, Handling, and Storage

This compound, like other hydrazine derivatives, requires careful handling to minimize risk. Adherence to established safety protocols is mandatory.

GHS Hazard Information: [5][13]

| Hazard Code | Statement |

| H302 | Harmful if swallowed |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H335 | May cause respiratory irritation |

Handling and Personal Protective Equipment (PPE):

-

Always handle this compound inside a certified chemical fume hood to avoid inhalation of dust[9][14].

-

Wear appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles[9].

-

Avoid generating dust during weighing and transfer.

-

Wash hands thoroughly after handling.

Storage and Incompatibilities:

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area[9]. The compound is hygroscopic and should be protected from moisture.

-

Store under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature of -20°C for long-term stability.

-

Incompatible Materials: Keep away from strong oxidizing agents and strong bases[9]. Contact with bases will liberate the hydrazine free base, which may be less stable.

Conclusion

This compound stands out as a valuable and versatile reagent for scientific research and development. Its stable salt form allows for convenient handling and storage, while its inherent reactivity as a hydrazine synthon provides access to a vast chemical space, particularly in the synthesis of hydrazones and heterocyclic systems relevant to drug discovery. By understanding its properties, synthesis, and reactivity, and by adhering to strict safety guidelines, researchers can effectively leverage this compound to advance their synthetic and medicinal chemistry programs.

References

- 1. chemiis.com [chemiis.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. This compound [lgcstandards.com]

- 4. Buy this compound | 885330-03-0 [smolecule.com]

- 5. This compound | C3H12Cl2N2O | CID 45791445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 885330-03-0 this compound AKSci 1757DG [aksci.com]

- 7. Hit2Lead | this compound | CAS# 885330-03-0 | MFCD11858131 | BB-4108243 [hit2lead.com]

- 8. Continuous flow synthesis of β-hydroxyethyl hydrazine in microreactors: process behavior and impurity formation mechanism - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]

- 9. integraclear.com [integraclear.com]

- 10. Buy (2-Methoxyethyl)hydrazine | 3044-15-3 [smolecule.com]

- 11. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. biorxiv.org [biorxiv.org]

- 13. chemical-label.com [chemical-label.com]

- 14. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Safe Handling, Storage, and Disposal of (2-Methoxyethyl)hydrazine dihydrochloride

For researchers, scientists, and drug development professionals, the introduction of novel reagents into a workflow necessitates a thorough understanding of their properties beyond their intended application. (2-Methoxyethyl)hydrazine dihydrochloride, a hydrazine derivative, is one such compound that requires meticulous attention to safety protocols. This guide provides an in-depth examination of the safe handling, storage, and disposal of this compound, grounded in established safety principles for hazardous compounds and specific data for hydrazine derivatives. The causality behind each recommendation is explained to foster a culture of safety and scientific integrity within the laboratory.

Compound Identification and Hazard Profile

This compound is a chemical intermediate that, like other hydrazine derivatives, presents a significant hazard profile that must be respected and managed. A clear understanding of its identity and associated risks is the foundation of safe laboratory practice.

| Property | Value | Source |

| Chemical Name | This compound | PubChem |

| CAS Number | 885330-03-0 | PubChem |

| Molecular Formula | C3H12Cl2N2O | PubChem |

| Molecular Weight | 163.04 g/mol | PubChem |

The primary hazards associated with this compound are categorized under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] It is crucial to recognize these hazards to implement appropriate control measures.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Engineering Controls: The First Line of Defense

The primary engineering control for handling this compound is a properly functioning chemical fume hood.[4][5] This is non-negotiable. The fume hood's purpose is to contain and exhaust vapors, which are likely to be harmful, thus minimizing the risk of inhalation exposure. All manipulations of the solid compound and its solutions, including weighing, transferring, and reaction quenching, must be performed within the fume hood.

Personal Protective Equipment (PPE): A Necessary Barrier

While engineering controls are designed to contain the hazard at its source, a robust PPE regimen is essential to protect against accidental exposure. The selection of PPE should be based on a thorough risk assessment of the specific procedures being undertaken.

| PPE Component | Specification | Rationale |

| Hand Protection | Nitrile gloves | Provides a barrier against skin contact. Double-gloving is recommended for extended manipulations. |

| Eye Protection | Chemical splash goggles | Protects the eyes from splashes and aerosols. A face shield should be worn in conjunction with goggles when there is a significant risk of splashing. |

| Body Protection | Flame-resistant lab coat | Protects the skin and personal clothing from contamination. |

Safe Handling and Experimental Protocols

Adherence to a strict, step-by-step protocol is paramount when working with this compound. The following workflow is designed to minimize exposure and ensure the safety of the researcher and the laboratory environment.

Preparation and Weighing

-

Preparation: Before bringing the compound into the fume hood, ensure all necessary equipment (spatulas, weigh boats, glassware, etc.) is clean, dry, and readily accessible.

-

Weighing: Tare a suitable container on a balance inside the fume hood. Carefully transfer the desired amount of this compound to the container, minimizing the creation of dust.

-

Closure: Immediately and securely close the primary container of the chemical.

Dissolution and Use in Reactions

-

Solvent Addition: Add the solvent to the container with the weighed compound slowly and carefully to avoid splashing.

-

Mixing: If necessary, use a magnetic stirrer or gentle swirling to dissolve the compound.

-

Reaction Setup: All subsequent steps of the reaction should be carried out within the fume hood.

Storage Recommendations: Ensuring Stability and Safety

Proper storage of this compound is crucial to maintain its integrity and prevent hazardous situations. The following conditions should be strictly adhered to:

-

Location: Store in a cool, dry, and well-ventilated area.[6]

-

Container: Keep the container tightly closed to prevent absorption of moisture and contamination.

-

Incompatibilities: Segregate from strong oxidizing agents and bases.[6][7] Hydrazines can react violently with oxidizers.

-

Temperature: While specific data for this compound is limited, storage at controlled room temperature is generally acceptable. For long-term storage, refer to the manufacturer's recommendations.

Emergency Procedures: Preparedness is Key

In the event of an accidental release or exposure, a swift and informed response is critical. All laboratory personnel working with this compound must be familiar with the following procedures.

Spills

-

Small Spills: For minor spills within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material into a sealed container for hazardous waste disposal.

-

Large Spills: Evacuate the immediate area and alert laboratory personnel and the institutional safety office. Do not attempt to clean up a large spill without appropriate training and equipment.[5]

Personal Exposure

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[5]

-

Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do not induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Waste Disposal: Environmental Responsibility

All waste containing this compound, including empty containers, contaminated PPE, and reaction residues, must be treated as hazardous waste.

-

Segregation: Collect all waste in clearly labeled, sealed containers. Do not mix with other waste streams unless compatibility has been confirmed.

-

Disposal: Arrange for disposal through your institution's hazardous waste management program.[5] Adhere to all local, state, and federal regulations for hazardous waste disposal.[4][7]

Conclusion: A Proactive Approach to Safety

This compound is a valuable reagent in research and development, but its potential hazards demand a proactive and informed approach to safety. By understanding the compound's properties, implementing robust engineering controls and PPE protocols, adhering to safe handling procedures, and being prepared for emergencies, researchers can mitigate the risks associated with its use. The principles and protocols outlined in this guide are designed to foster a safe and productive laboratory environment.

References

Methodological & Application

Application Note: Strategic Use of (2-Methoxyethyl)hydrazine Dihydrochloride in Fischer Indole Synthesis for Pharmaceutical Scaffolds

Introduction

The Fischer indole synthesis, a venerable and powerful reaction in organic chemistry since its discovery in 1883, remains a cornerstone for the construction of the indole nucleus.[1][2][3] This heterocyclic motif is a privileged scaffold in a vast array of pharmaceuticals, natural products, and agrochemicals, making the Fischer indole synthesis a critical tool in drug development and medicinal chemistry.[2][4] The reaction classically involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a carbonyl compound (aldehyde or ketone).[5]

The strategic selection of the substituted hydrazine reactant is paramount as it directly dictates the substitution pattern and properties of the resulting indole. This application note provides an in-depth guide to the use of (2-Methoxyethyl)hydrazine dihydrochloride, a versatile building block, in the Fischer indole synthesis. We will explore the mechanistic nuances, provide detailed experimental protocols, and discuss the implications of the 2-methoxyethyl substituent for the synthesis of complex molecular architectures.

The Fischer Indole Synthesis: A Mechanistic Overview

A thorough understanding of the reaction mechanism is crucial for troubleshooting and optimizing the synthesis. The generally accepted mechanism proceeds through several key stages, each influenced by the reaction conditions and the nature of the reactants.[1][5]

-

Hydrazone Formation: The synthesis initiates with the condensation of (2-Methoxyethyl)hydrazine with an aldehyde or ketone to form the corresponding hydrazone. This step is typically acid-catalyzed.[2]

-

Tautomerization: The hydrazone undergoes tautomerization to its more reactive enamine isomer (or 'ene-hydrazine').[3][5]

-

[3][3]-Sigmatropic Rearrangement: This is the rate-determining and most critical step.[6] The protonated enamine undergoes a concerted[3][3]-sigmatropic rearrangement, leading to the formation of a new carbon-carbon bond and breaking the weak N-N bond.[3][5]

-

Aromatization and Cyclization: The resulting intermediate rearomatizes, followed by cyclization to form an aminal.[1]

-

Ammonia Elimination: Finally, the elimination of a molecule of ammonia under acidic conditions yields the stable, aromatic indole ring.[5]

The choice of acid catalyst is significant, with both Brønsted acids (e.g., HCl, H₂SO₄, polyphosphoric acid) and Lewis acids (e.g., ZnCl₂, BF₃) being effective.[5][7]

Diagram: Mechanism of the Fischer Indole Synthesis

Caption: Key mechanistic steps of the Fischer indole synthesis.

Role and Advantages of the (2-Methoxyethyl) Substituent

The N-(2-methoxyethyl) substituent introduces several key features that can be strategically exploited in drug development:

-

Modulation of Physicochemical Properties: The methoxyethyl group can influence the solubility, lipophilicity, and metabolic stability of the final indole product.

-

Pharmacokinetic and Pharmacodynamic Tuning: This substituent can serve as a handle for optimizing drug absorption, distribution, metabolism, and excretion (ADME) properties, as well as receptor binding interactions.

-

Synthetic Handle: The ether linkage provides a potential site for further chemical modification, allowing for the generation of diverse compound libraries.

Detailed Experimental Protocol: Synthesis of 2,3-dimethyl-1-(2-methoxyethyl)-1H-indole

This protocol details a representative one-pot Fischer indole synthesis using this compound and 3-methyl-2-butanone.[8]

Materials and Reagents

| Reagent | CAS Number | Molecular Weight | Quantity | Moles (mmol) |

| This compound | 885330-03-0 | 163.05 g/mol | 2.0 g | 12.26 |

| 3-Methyl-2-butanone | 563-80-4 | 86.13 g/mol | 1.16 g (1.45 mL) | 13.49 |

| Glacial Acetic Acid | 64-19-7 | 60.05 g/mol | 20 mL | - |

| Ethyl Acetate | 141-78-6 | 88.11 g/mol | 150 mL | - |

| Saturated Sodium Bicarbonate Solution | - | - | 100 mL | - |

| Brine | - | - | 50 mL | - |

| Anhydrous Sodium Sulfate | 7757-82-6 | 142.04 g/mol | ~5 g | - |

Equipment

-

100 mL round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Glassware for extraction and drying

-

Thin-Layer Chromatography (TLC) apparatus (silica plates, developing chamber, UV lamp)

Step-by-Step Procedure

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (2.0 g, 12.26 mmol) and 3-methyl-2-butanone (1.45 mL, 13.49 mmol).

-

Acid Addition: Carefully add glacial acetic acid (20 mL) to the flask. The acetic acid acts as both the solvent and the acid catalyst.

-

Indolization: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 118 °C) with vigorous stirring.

-

Reaction Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 9:1 hexane:ethyl acetate eluent). The formation of the indole product will be indicated by a new, typically UV-active, spot with a higher Rf value than the starting materials. The reaction is generally complete within 2-4 hours.[2]

-

Work-up - Quenching and Neutralization: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water (~100 mL). Slowly neutralize the acidic solution by adding saturated sodium bicarbonate solution portion-wise until effervescence ceases and the pH is approximately 7-8.

-

Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[9]

-

Washing: Combine the organic layers and wash sequentially with water (50 mL) and brine (50 mL) to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude product can be purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.[9] Alternatively, if the crude product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) can be employed.[9]

Diagram: Experimental Workflow

Caption: One-pot Fischer indole synthesis workflow.

Safety and Handling Precautions

Hydrazine derivatives are toxic and should be handled with appropriate safety measures.[10][11][12]

-

Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves (butyl rubber is recommended) when handling hydrazine derivatives.[12][13]

-

Ventilation: All manipulations should be performed in a well-ventilated chemical fume hood.[12]

-

Exposure: Avoid inhalation, ingestion, and skin contact.[11] Hydrazine derivatives can cause severe skin burns and eye damage.[10] In case of exposure, seek immediate medical attention.[12]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.[12]

Troubleshooting and Optimization

| Problem | Potential Cause | Suggested Solution |

| Low or no product formation | Insufficiently acidic conditions; low reaction temperature; unstable hydrazone. | Use a stronger acid catalyst (e.g., a few drops of H₂SO₄ or a Lewis acid like ZnCl₂). Ensure the reaction is at a vigorous reflux. Consider a two-step procedure where the hydrazone is pre-formed and isolated before indolization. |

| Formation of multiple products | Use of an unsymmetrical ketone leading to regioisomers. | The regioselectivity can be influenced by the choice of acid catalyst and solvent.[14] A systematic screening of conditions may be necessary to favor the desired isomer. |

| Product degradation during work-up or purification | Indoles can be sensitive to strong acids and air oxidation. | Neutralize the reaction mixture carefully during work-up. For purification, consider using deactivated silica gel (with triethylamine) or alumina to prevent degradation on the column.[9] |

| Difficulty in purification | Similar polarity of starting materials and product. | Ensure the reaction goes to completion to minimize unreacted starting materials. Optimize the solvent system for column chromatography for better separation. Recrystallization can be an effective alternative for solid products.[9] |

Conclusion

The Fischer indole synthesis using this compound is a robust and versatile method for accessing N-substituted indoles that are of significant interest in pharmaceutical research. By understanding the underlying mechanism and carefully controlling the reaction parameters, researchers can efficiently synthesize a wide range of indole derivatives. The protocol provided herein serves as a solid foundation for further exploration and adaptation to specific synthetic targets.

References

- 1. alfa-chemistry.com [alfa-chemistry.com]

- 2. testbook.com [testbook.com]

- 3. Fischer Indole Synthesis: Steps, Mechanism & Key Applications [vedantu.com]

- 4. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. nexchem.co.uk [nexchem.co.uk]

- 12. ehs.unm.edu [ehs.unm.edu]

- 13. arxada.com [arxada.com]

- 14. scispace.com [scispace.com]

Application Notes and Protocols for the Synthesis of Substituted Indoles using (2-Methoxyethyl)hydrazine dihydrochloride

Introduction: The Enduring Significance of the Indole Scaffold in Modern Drug Discovery

The indole nucleus stands as one of the most vital heterocyclic scaffolds in medicinal chemistry. Its presence in a vast array of natural products and synthetic pharmaceuticals underscores its remarkable versatility and profound biological relevance.[1][2] From the neurotransmitter serotonin to the anti-inflammatory drug indomethacin, the indole motif is a cornerstone of therapeutic innovation, with applications spanning oncology, neurology, and infectious diseases.[3][4][5] The Fischer indole synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1883, remains a powerful and widely utilized method for constructing this privileged scaffold.[4] This reaction, involving the acid-catalyzed cyclization of an arylhydrazone, offers a direct and versatile route to a diverse range of substituted indoles.[2][6]

This application note provides a detailed protocol and technical guidance for the synthesis of substituted indoles utilizing (2-Methoxyethyl)hydrazine dihydrochloride. This specific hydrazine derivative offers potential advantages in modulating the physicochemical properties of intermediates and final products. The protocol herein is designed to be a robust starting point for researchers in academic and industrial settings, providing not only a step-by-step guide but also the underlying chemical principles and troubleshooting advice to ensure successful synthesis.

Reaction Principle: The Fischer Indole Synthesis

The Fischer indole synthesis is a classic acid-catalyzed reaction that proceeds through several key steps. The overall transformation involves the reaction of an arylhydrazine with a ketone or aldehyde to form an indole.[4][6]

The reaction commences with the formation of a phenylhydrazone from the condensation of (2-Methoxyethyl)hydrazine and a suitable carbonyl compound. Under acidic conditions, the hydrazone undergoes tautomerization to its enamine form. This is followed by a crucial[3][3]-sigmatropic rearrangement, which leads to the formation of a new carbon-carbon bond and the cleavage of the N-N bond. The resulting di-imine intermediate then undergoes cyclization and subsequent elimination of ammonia to yield the final aromatic indole product.[2][4]

Materials and Reagents

| Reagent | Grade | Supplier | Notes |

| This compound | ≥98% | e.g., Sigma-Aldrich, TCI | Hygroscopic; store in a desiccator under an inert atmosphere. |

| Substituted Ketone or Aldehyde | Reagent Grade | Various | Ensure purity and dryness of the carbonyl compound. The structure of this reactant will determine the substitution pattern at the 2- and 3-positions of the indole. |

| Acetic Acid, Glacial | ACS Grade | Various | Can serve as both a solvent and a Brønsted acid catalyst. |

| Ethanol, Anhydrous | 200 Proof | Various | A common solvent for the initial hydrazone formation. |

| Zinc Chloride (ZnCl₂) | Anhydrous, ≥98% | Various | A common Lewis acid catalyst for the Fischer indole synthesis. Must be handled under anhydrous conditions. |

| Polyphosphoric Acid (PPA) | 115% | Various | A strong Brønsted acid and dehydrating agent that can also serve as the solvent. |

| Ethyl Acetate | ACS Grade | Various | For extraction. |

| Saturated Sodium Bicarbonate Solution | - | In-house prep. | For neutralization during workup. |

| Brine (Saturated NaCl solution) | - | In-house prep. | For washing during extraction. |

| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | Reagent Grade | Various | For drying the organic phase. |

| Silica Gel | 60 Å, 230-400 mesh | Various | For column chromatography. |

Experimental Workflow

The synthesis of substituted indoles using this compound can be conceptualized as a two-stage process: the formation of the N-(2-methoxyethyl)phenylhydrazone intermediate, followed by the acid-catalyzed cyclization to the indole. In many cases, these steps can be performed in a one-pot fashion.[7]

Caption: A generalized workflow for the synthesis of substituted N-(2-methoxyethyl)indoles.

Detailed Experimental Protocol

This protocol describes a general procedure for the synthesis of a substituted N-(2-methoxyethyl)indole from a generic ketone. Reaction conditions may require optimization depending on the specific substrates used.

Step 1: Hydrazone Formation and In Situ Cyclization

-

To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

-

Add the desired ketone or aldehyde (1.0 - 1.2 eq).

-

Add glacial acetic acid to serve as the solvent and catalyst (a concentration of 0.2-0.5 M is a good starting point).

-

Stir the reaction mixture at room temperature for 30 minutes to facilitate the initial formation of the hydrazone.

-

Heat the reaction mixture to reflux (typically 80-120 °C) and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-24 hours.

Rationale: The dihydrochloride salt of the hydrazine is used for its stability and ease of handling. The initial stirring at room temperature allows for the formation of the hydrazone intermediate. Heating in the presence of a strong acid like acetic acid or a Lewis acid like zinc chloride promotes the key[3][3]-sigmatropic rearrangement and subsequent cyclization to the indole ring.[2][4]

Step 2: Reaction Workup

-

Once the reaction is complete as indicated by TLC, cool the mixture to room temperature.

-

Carefully pour the reaction mixture into a beaker containing ice-water.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the evolution of CO₂ ceases and the pH is approximately 7-8.

-

Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Rationale: The aqueous workup is essential to remove the acid catalyst and other water-soluble byproducts. Neutralization is a critical step to prevent any acid-catalyzed degradation of the product during extraction and concentration.

Step 3: Purification

-

Purify the crude product by flash column chromatography on silica gel.

-

A suitable eluent system is typically a mixture of hexanes and ethyl acetate, with the polarity adjusted based on the polarity of the product as determined by TLC analysis.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield the purified substituted N-(2-methoxyethyl)indole.

Rationale: Column chromatography is a standard and effective method for purifying organic compounds.[8] The choice of eluent is crucial for achieving good separation of the desired indole from any unreacted starting materials or side products.

Reaction Mechanism

The Fischer indole synthesis is a well-established reaction, and its mechanism provides insight into the transformation of the starting materials into the final indole product.

Caption: Key steps in the Fischer indole synthesis mechanism.

The Role of the (2-Methoxyethyl) Group

The (2-methoxyethyl) substituent on the hydrazine nitrogen can serve multiple purposes. It may act as a protecting group for the indole nitrogen, which can be advantageous in subsequent synthetic steps where the N-H proton could interfere with desired reactions. The ether linkage in the methoxyethyl group can also enhance the solubility of intermediates and the final product in organic solvents.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or No Product Yield | 1. Incomplete hydrazone formation.2. Inactive catalyst.3. Decomposition of starting materials or product. | 1. Increase the reaction time for hydrazone formation or use a Dean-Stark trap to remove water.2. Use freshly opened or purified anhydrous catalyst.3. Lower the reaction temperature and monitor closely. |

| Formation of Multiple Products | 1. Use of an unsymmetrical ketone leading to regioisomers.2. Side reactions such as aldol condensation. | 1. If possible, use a symmetrical ketone. If not, be prepared for a more challenging purification.2. Ensure anhydrous conditions and consider a milder acid catalyst. |

| Difficulty in Purification | 1. Products with similar polarity.2. Streaking on the TLC plate. | 1. Try a different solvent system for column chromatography or consider preparative HPLC.2. Add a small amount of triethylamine to the eluent to neutralize acidic sites on the silica gel. |

Safety Precautions

-

This compound is a hazardous substance. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood.

-

Glacial acetic acid and polyphosphoric acid are corrosive. Avoid contact with skin and eyes.

-

Anhydrous zinc chloride is hygroscopic and corrosive. Handle in a glove box or under an inert atmosphere.

-

Always consult the Safety Data Sheet (SDS) for all reagents before use.

Conclusion

The Fischer indole synthesis remains a highly effective and versatile method for the preparation of substituted indoles. The use of this compound provides a valuable entry point to N-alkoxyethylated indoles, which may have unique properties or serve as key intermediates in more complex synthetic routes. The protocol and guidelines presented in this application note are intended to provide a solid foundation for researchers to successfully synthesize these important heterocyclic compounds, contributing to the advancement of drug discovery and development.

References

- 1. Buy (2-Methoxyethyl)hydrazine | 3044-15-3 [smolecule.com]

- 2. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]

- 3. One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 5. Synthesis of 2,3-disubstituted indoles via a tandem reaction - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride [organic-chemistry.org]

- 8. Deprotection of the methoxymethyl group on 3-spiro-2-oxindole under basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. nbinno.com [nbinno.com]

Application Notes & Protocols: (2-Methoxyethyl)hydrazine dihydrochloride in Pharmaceutical Intermediate Synthesis

Introduction: The Strategic Role of (2-Methoxyethyl)hydrazine dihydrochloride

This compound is a specialized reagent that serves as a critical building block in the synthesis of complex pharmaceutical intermediates.[1][2][3] Its structure, featuring a reactive hydrazine group appended to a methoxyethyl chain, makes it particularly valuable for constructing heterocyclic scaffolds, which are prevalent in many modern therapeutics.[1] The dihydrochloride salt form enhances the compound's stability and simplifies handling compared to the volatile free base, a crucial attribute for reliable and scalable chemical manufacturing.[4][5]